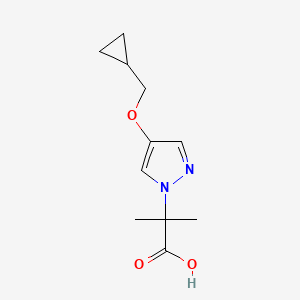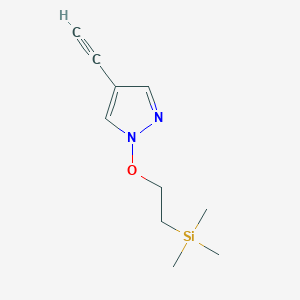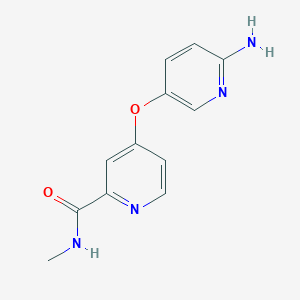![molecular formula C13H19NO4 B8131024 4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8131024.png)
4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid is a synthetic organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . This compound features a bicyclo[2.2.2]octane core, which is a common structural motif in various natural products and synthetic molecules . The presence of an allyloxycarbonylamino group and a carboxylic acid functional group makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid typically involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . A new tandem reaction has been developed that allows for the rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities . This process is mediated by an organic base and operates under mild and operationally simple conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the bicyclo[2.2.2]octane core can interact with enzymes or receptors, modulating their activity . The allyloxycarbonylamino group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Another compound with a bicyclo[2.2.2]octane core, used in the preparation of transparent metal-organic frameworks.
4-Methoxycarbonyl-bicyclo[2.2.2]octane-1-carboxylic acid: A related compound with a methoxycarbonyl group instead of an allyloxycarbonylamino group.
Uniqueness
4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific functional groups, which provide distinct reactivity and potential applications compared to other bicyclo[2.2.2]octane derivatives . Its combination of an allyloxycarbonylamino group and a carboxylic acid group allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
4-(prop-2-enoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-9-18-11(17)14-13-6-3-12(4-7-13,5-8-13)10(15)16/h2H,1,3-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQRLNOCWZTIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC12CCC(CC1)(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
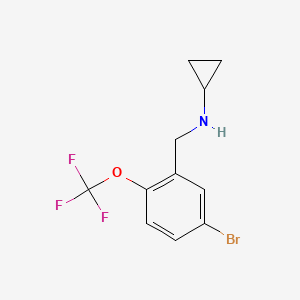
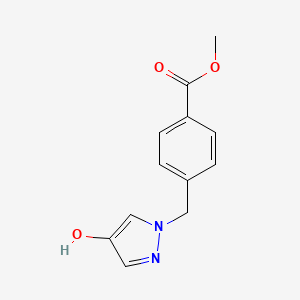

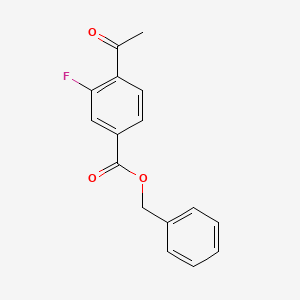


![Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone](/img/structure/B8130987.png)
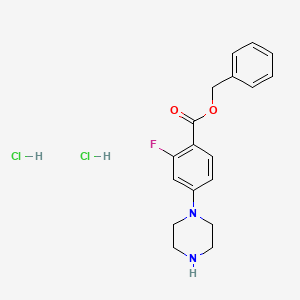
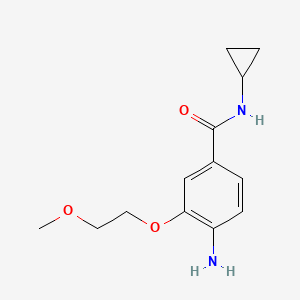
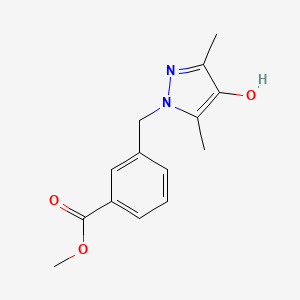
![{2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8131022.png)
